![molecular formula C27H23NO3S B405108 METHYL 5-BENZYL-2-{[1,1'-BIPHENYL]-4-AMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B405108.png)
METHYL 5-BENZYL-2-{[1,1'-BIPHENYL]-4-AMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 5-BENZYL-2-{[1,1'-BIPHENYL]-4-AMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a benzyl group, a biphenyl-4-ylcarbonyl group, and a methyl ester group. It is of interest in various fields of research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-BENZYL-2-{[1,1'-BIPHENYL]-4-AMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Biphenyl-4-ylcarbonyl Group: This step can be achieved through a coupling reaction, such as the Suzuki-Miyaura coupling, using a biphenyl-4-ylboronic acid and a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 5-BENZYL-2-{[1,1'-BIPHENYL]-4-AMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiophene ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
METHYL 5-BENZYL-2-{[1,1'-BIPHENYL]-4-AMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of METHYL 5-BENZYL-2-{[1,1'-BIPHENYL]-4-AMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its anticancer or anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-benzyl-2-[(phenylcarbonyl)amino]-4-methylthiophene-3-carboxylate
- Methyl 5-benzyl-2-[(naphthylcarbonyl)amino]-4-methylthiophene-3-carboxylate
- Methyl 5-benzyl-2-[(pyridylcarbonyl)amino]-4-methylthiophene-3-carboxylate
Uniqueness
METHYL 5-BENZYL-2-{[1,1'-BIPHENYL]-4-AMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the biphenyl-4-ylcarbonyl group, which imparts distinct steric and electronic properties
Propiedades
Fórmula molecular |
C27H23NO3S |
|---|---|
Peso molecular |
441.5g/mol |
Nombre IUPAC |
methyl 5-benzyl-4-methyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C27H23NO3S/c1-18-23(17-19-9-5-3-6-10-19)32-26(24(18)27(30)31-2)28-25(29)22-15-13-21(14-16-22)20-11-7-4-8-12-20/h3-16H,17H2,1-2H3,(H,28,29) |
Clave InChI |
HRUCXQIECBQYPA-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
SMILES canónico |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




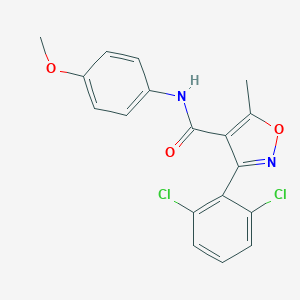
![1-{[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}-2-ethylpiperidine](/img/structure/B405029.png)
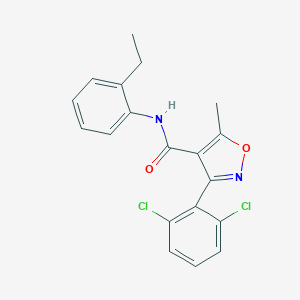
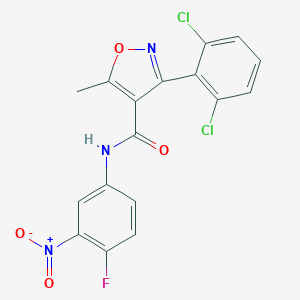
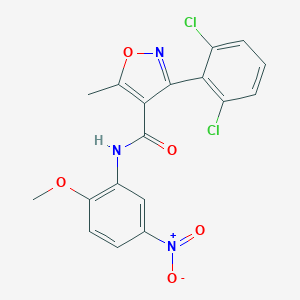
![ethyl 4-{[5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B405035.png)
![5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-ethyl-2-[(4-phenoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B405036.png)
![3-methyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-phenoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B405037.png)
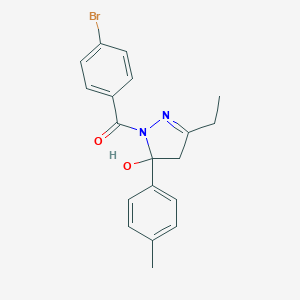
![10-(2-Chloroethyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B405041.png)
![1-(4-chlorophenyl)-2-[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]vinyl 4-chlorobenzoate](/img/structure/B405045.png)
![N'-({5-nitro-2-furyl}methylene)-2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carbohydrazide](/img/structure/B405049.png)
